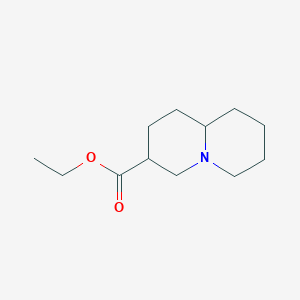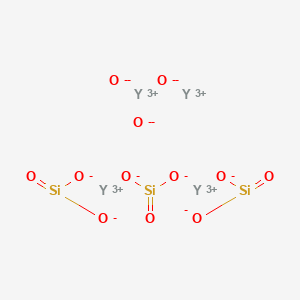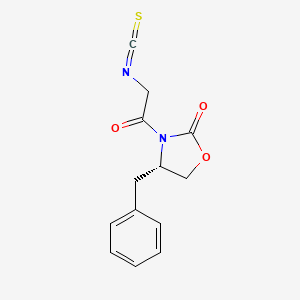
CARDIOTOXIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cardiotoxin is a potent polypeptide found in the venom of certain snake species, particularly cobras. It is known for its ability to disrupt the function of cardiac muscle cells, leading to cardiotoxicity. This compound is a member of the three-finger toxin family and has been extensively studied for its effects on the cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cardiotoxin is typically extracted from snake venom rather than synthesized chemically. The extraction process involves milking the venom from the snake, followed by purification using techniques such as chromatography. The purified this compound can then be used for research and therapeutic purposes.
Industrial Production Methods: Industrial production of this compound involves the large-scale farming of venomous snakes, primarily cobras. The venom is collected and processed to isolate this compound. This method ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Cardiotoxin primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It binds to cell membranes, causing disruption and cell death.
Common Reagents and Conditions: The study of this compound’s interactions often involves the use of cell cultures and various biochemical assays to observe its effects on cellular structures and functions.
Major Products Formed: The primary outcome of this compound’s interaction with cells is the disruption of cellular membranes, leading to cell lysis and death. This effect is particularly pronounced in cardiac muscle cells.
Scientific Research Applications
Cardiotoxin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study membrane dynamics and protein-lipid interactions.
Biology: Helps in understanding the mechanisms of cell membrane disruption and repair.
Medicine: Investigated for its potential therapeutic uses, such as targeting cancer cells due to its ability to disrupt cell membranes.
Industry: Utilized in the development of antivenoms and other therapeutic agents.
Mechanism of Action
Cardiotoxin exerts its effects by binding to the cell membrane, particularly targeting phospholipids. This binding disrupts the membrane structure, leading to increased permeability and eventual cell lysis. The primary molecular targets are the lipid components of the cell membrane, and the pathways involved include the disruption of calcium ion homeostasis and activation of cell death pathways.
Comparison with Similar Compounds
- Notexin
- Phospholipase A2
- Bungarotoxin
Cardiotoxin stands out due to its specific effects on cardiac muscle cells and its potential therapeutic applications in targeting cancer cells.
Properties
CAS No. |
56574-47-1 |
|---|---|
Molecular Formula |
C19H28F6NO5PS |
Molecular Weight |
6,800 Da |
Purity |
≥ 95 % (isoelectrofocusing, HPLC); Phospholipase A2 activity < 2% |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)





